molecular formula C15H20ClNO3 B2906656 Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate CAS No. 866018-06-6

Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate

Cat. No.: B2906656
CAS No.: 866018-06-6
M. Wt: 297.78
InChI Key: LBBWUKVIIRBQCN-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate is a chemical compound with a complex structure that includes a chloroacetyl group, an amino group, and an isopropylphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate typically involves multiple steps, starting with the reaction of 4-isopropylbenzene with chloroacetyl chloride to form the corresponding chloroacetyl derivative. This intermediate is then reacted with methyl 3-aminopropanoate to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, ethereal solvents.

  • Substitution: Nucleophiles like ammonia, electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, potentially useful in drug discovery. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for further research in medicinal chemistry. Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • Methyl 3-[(2-chloroacetyl)amino]propanoate

  • Methyl 3-[(2-chloroacetyl)amino]-3-phenylpropanoate

  • Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylphenyl)propanoate

Uniqueness: Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate is unique due to its isopropylphenyl group, which imparts different chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, biological activity, and industrial applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-3-(4-propan-2-ylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-10(2)11-4-6-12(7-5-11)13(8-15(19)20-3)17-14(18)9-16/h4-7,10,13H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBWUKVIIRBQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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